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Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160 Get Quote

Abstract
2-Chloro-6-methylpyridin-3-ol is a pivotal heterocyclic building block in modern medicinal

chemistry and drug development. Its strategic importance is highlighted by its role as a key

intermediate in the synthesis of potent therapeutic agents, including ALK5 (activin-like kinase 5)

inhibitors for anticancer applications.[1] The molecule possesses two primary, orthogonally

reactive sites: a nucleophilic hydroxyl group and an electrophilic, palladium-activatable chloro-

substituent. This guide provides an in-depth analysis of the molecule's reactivity and offers

detailed, field-proven protocols for its derivatization via O-alkylation/acylation and Suzuki-

Miyaura cross-coupling reactions. The causality behind experimental choices is explained to

empower researchers to adapt and troubleshoot these methodologies effectively.

Structural Analysis and Reactivity Profile
2-Chloro-6-methylpyridin-3-ol offers a versatile scaffold for chemical modification.

Understanding its electronic and steric properties is fundamental to designing successful

derivatization strategies.

The Hydroxyl Group (-OH): Located at the 3-position, this phenolic hydroxyl group is the

primary site for nucleophilic attack. It can be readily deprotonated by a suitable base to form

a pyridinolate anion, which can then be functionalized through reactions with various

electrophiles. This site is ideal for introducing ether (O-alkylation) and ester (O-acylation)

linkages.
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The Chloro Group (-Cl): Positioned at the 2-position, this halogen is a key handle for

transition-metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the

electron-withdrawing nature of the pyridine ring nitrogen. It is an excellent leaving group for

reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling

the formation of new carbon-carbon and carbon-heteroatom bonds.

The Methyl Group (-CH₃): While less commonly functionalized, the methyl group at the 6-

position can potentially undergo metalation with strong bases like organolithium reagents,

followed by reaction with an electrophile.[2]

The strategic selection of reaction conditions allows for the selective functionalization of either

the hydroxyl or the chloro group, providing a powerful approach to building molecular

complexity.

Protocol I: Derivatization of the Hydroxyl Group (O-
Alkylation)
O-alkylation, a variant of the Williamson ether synthesis, is a robust method for introducing a

wide variety of side chains at the 3-position of the pyridine ring.

Mechanistic Principle
The reaction proceeds in two main steps. First, a base is used to deprotonate the phenolic

hydroxyl group, forming a highly nucleophilic pyridinolate anion. This anion then attacks an

alkyl halide (or other alkylating agent with a good leaving group) in an Sₙ2 reaction to form the

desired ether product. The choice of base and solvent is critical for achieving high yields and

minimizing side reactions.[3]

Visual Workflow: O-Alkylation
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Reaction Setup

Reaction Execution

Workup & Purification

2-Chloro-6-methylpyridin-3-ol
+ Anhydrous Solvent (e.g., DMF)

Add Base
(e.g., NaH or K₂CO₃)

Under Inert Atmosphere (N₂/Ar)

Deprotonation

Add Alkylating Agent (R-X)
(e.g., Alkyl Bromide)

Control Temperature (0°C to RT)

Formation of Nucleophile

Stir at RT or Heat
(e.g., 25-80°C)

Monitor by TLC/LC-MS

Sₙ2 Attack

Quench Reaction
(e.g., with H₂O or sat. NH₄Cl)

Reaction Complete

Extract with Organic Solvent
(e.g., Ethyl Acetate)

Purify by Column Chromatography

Isolated O-Alkylated Product
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
(Active Catalyst)

Oxidative Addition
Intermediate

(Ar-Pd(II)L₂-Cl)

Ar-Cl

Transmetalation
Intermediate

(Ar-Pd(II)L₂-R)

R-B(OH)₂
+ Base

Reductive Elimination

Ar-R (Product)

2-Chloro-6-methylpyridin-3-ol Boronic Acid (R-B(OH)₂) + Base Coupled Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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